molecular formula C13H15N3O6 B12467757 4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide

4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B12467757
M. Wt: 309.27 g/mol
InChI Key: SRUBONBFSBVIBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions . The subsequent step involves the reaction of the nitrated intermediate with oxolan-2-ylmethylamine under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of 4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both nitro groups and the oxolan-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C13H15N3O6/c1-8-11(15(18)19)5-9(6-12(8)16(20)21)13(17)14-7-10-3-2-4-22-10/h5-6,10H,2-4,7H2,1H3,(H,14,17)

InChI Key

SRUBONBFSBVIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NCC2CCCO2)[N+](=O)[O-]

Origin of Product

United States

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